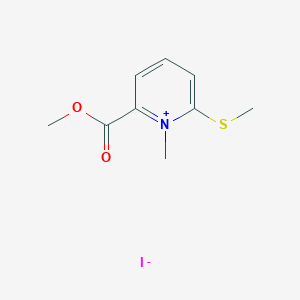
2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide is a pyridinium salt. Pyridinium salts are structurally diverse and are familiar structures in many natural products and bioactive pharmaceuticals
Preparation Methods
The synthesis of 2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide involves the reaction of pyridine derivatives with appropriate reagents. One common method involves the use of Grignard reagents to add substituents to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to obtain the desired pyridine derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include molecular oxygen for oxidation, metal catalysts for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide has several scientific research applications:
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide involves its interaction with molecular targets and pathways in biological systems. The compound can act as a catalyst or reagent in chemical reactions, facilitating the formation of desired products. Its molecular targets and pathways depend on the specific application and the nature of the reaction it is involved in .
Comparison with Similar Compounds
2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide can be compared with other pyridinium salts such as 2-Chloro-1-methylpyridinium iodide and 3-(methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridinium iodide . These compounds share similar structural features but differ in their substituents and chemical properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, drug development, and industrial processes.
Properties
CAS No. |
74450-91-2 |
|---|---|
Molecular Formula |
C9H12INO2S |
Molecular Weight |
325.17 g/mol |
IUPAC Name |
methyl 1-methyl-6-methylsulfanylpyridin-1-ium-2-carboxylate;iodide |
InChI |
InChI=1S/C9H12NO2S.HI/c1-10-7(9(11)12-2)5-4-6-8(10)13-3;/h4-6H,1-3H3;1H/q+1;/p-1 |
InChI Key |
JLWYBNKZJLCCLN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(C=CC=C1SC)C(=O)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


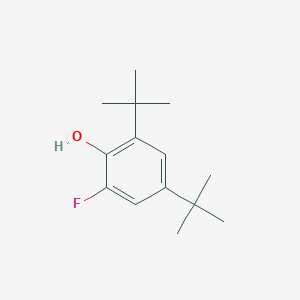
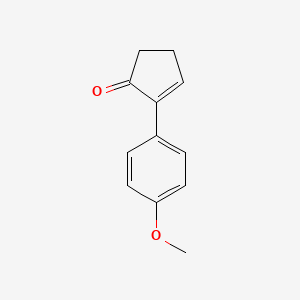
![11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide](/img/structure/B14452390.png)

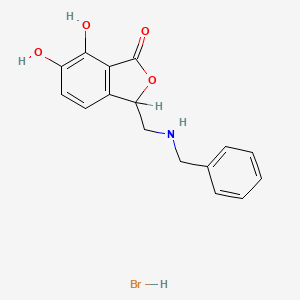
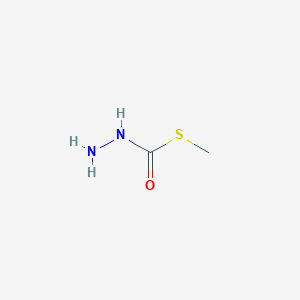

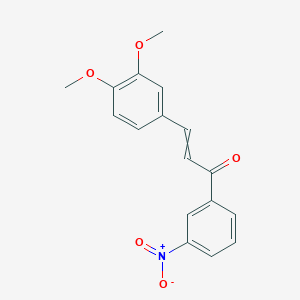
![Benzene, [2-bromo-1-(2-propenyloxy)ethyl]-](/img/structure/B14452441.png)
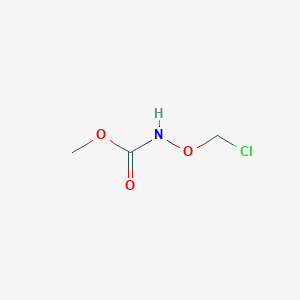
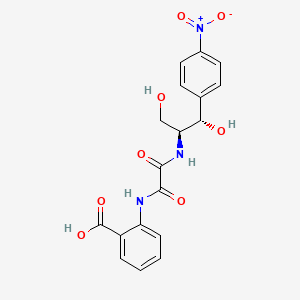
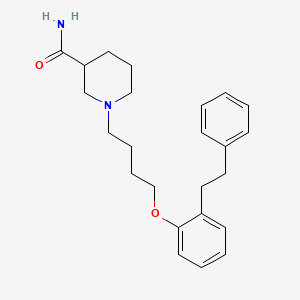

![N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B14452454.png)
